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Compound of Interest

Compound Name: Chloroxylenol-d6

Cat. No.: B588217 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated

Chloroxylenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of deuterated chloroxylenol (specifically Chloroxylenol-d6), contrasting them with

its non-deuterated counterpart. This document details its mechanism of action, relevant

experimental protocols for its synthesis and analysis, and the implications of deuteration for

research and development.

Introduction
Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a potent antiseptic and

disinfectant widely used in medical, household, and industrial applications.[1] It is a

halogenated phenol effective against a broad spectrum of Gram-positive and Gram-negative

bacteria.[2][3][4] Deuteration, the selective replacement of hydrogen atoms with their heavier

isotope deuterium, is a critical strategy in drug development. This modification can alter a

molecule's metabolic profile by leveraging the kinetic isotope effect, potentially leading to

improved pharmacokinetic properties, reduced toxicity, and enhanced therapeutic efficacy.[5]

This guide focuses on deuterated chloroxylenol, providing essential data for its application in

research.
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Physical and Chemical Properties
Deuteration primarily affects mass-dependent properties. While the fundamental chemical

reactivity remains the same, the increased mass can influence reaction rates and metabolic

pathways. The physical properties of Chloroxylenol and its deuterated analog, Chloroxylenol-
d6, are summarized below.

Data Summary
The quantitative data for non-deuterated and deuterated chloroxylenol are presented in Table

1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b588217?utm_src=pdf-body
https://www.benchchem.com/product/b588217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Chloroxylenol
(PCMX)

Deuterated
Chloroxylenol
(Chloroxylenol-d6)

Data Source(s)

IUPAC Name
4-Chloro-3,5-

dimethylphenol

4-chloro-3,5-

bis(trideuteriomethyl)p

henol

[6][7]

Synonyms
p-Chloro-m-xylenol,

PCMX

4-Chloro-3, 5-

bis(methyl-d3)phenol
[3][8]

CAS Number 88-04-0 1407521-66-7 [6][8]

Molecular Formula C₈H₉ClO C₈H₃D₆ClO [6][8]

Molar Mass 156.61 g/mol 162.65 g/mol [6][8]

Appearance
White to off-white

crystalline powder

Not specified

(expected to be

similar)

[6][9]

Odor
Characteristic

phenolic odor

Not specified

(expected to be

similar)

[6][9]

Melting Point 115 °C (239 °F)

Not specified

(expected to be very

similar)

[6]

Boiling Point 246 °C (475 °F)

Not specified

(expected to be very

similar)

[6]

Solubility in Water 300 mg/L

Not specified

(expected to be very

similar)

[6]

Solubility (Other)
Soluble in alcohols,

ethers, and benzene

Not specified

(expected to be very

similar)

[6]

Acidity (pKa) 9.76 Not specified

(expected to be very

[6]
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similar)

Spectral Data
Spectral properties are not significantly altered by deuteration, as the chromophores remain

unchanged.

Spectral Property
Chloroxylenol
(PCMX)

Deuterated
Chloroxylenol
(Chloroxylenol-d6)

Data Source(s)

UV Absorption

Maxima
282 nm (in ethanol)

Not specified

(expected to be nearly

identical)

[10]

279 nm (in 0.1 N HCl)

Not specified

(expected to be nearly

identical)

[10]

296 nm (in 0.1 N

NaOH)

Not specified

(expected to be nearly

identical)

[10]

Mechanism of Action
Chloroxylenol's antimicrobial activity stems from its ability to disrupt microbial cell integrity and

functionality. As a phenol, its hydroxyl (-OH) group is key to its mechanism.[3][11]

Cell Wall Disruption: The primary mode of action involves the binding of the phenolic group

to proteins on the bacterial cell membrane.[3][11] This interaction disrupts the cell wall and

membrane potential.[4][12]

Enzyme Inactivation: By disrupting the membrane, chloroxylenol allows for the leakage of

essential intracellular components.[11] It can then enter the cell and inactivate critical cellular

enzymes.[2][4]

Protein and Nucleic Acid Coagulation: At higher concentrations, chloroxylenol causes the

coagulation of proteins and nucleic acids within the bacterial cell, leading to rapid cell death.
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[11]

This mechanism is particularly effective against Gram-positive bacteria.[3][6]
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Caption: Antimicrobial mechanism of action for Chloroxylenol.

Experimental Protocols
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Synthesis of Deuterated Chloroxylenol
The synthesis of deuterated aromatic compounds like chloroxylenol typically involves a

hydrogen-deuterium (H-D) exchange reaction. While a specific protocol for Chloroxylenol-d6
is not publicly detailed, a general methodology using a flow synthesis approach can be

adapted.[13] This method offers improved efficiency and safety over traditional batch

processes.[13]

Objective: To synthesize Chloroxylenol-d6 via H-D exchange on the methyl groups of 4-

chloro-3,5-dimethylphenol.

Materials:

4-chloro-3,5-dimethylphenol (starting material)

Deuterium oxide (D₂O, heavy water)

Platinum on alumina catalyst (or similar)

Organic solvent (e.g., ethyl acetate)

Flow-type microwave reactor system

Liquid-liquid separator

Pumps and back-pressure valve

Methodology:

Catalyst Loading: The glass reaction tube of the flow reactor is filled with the platinum on

alumina catalyst.[13]

Solution Preparation: A solution of the starting material (4-chloro-3,5-dimethylphenol) is

prepared in a suitable organic solvent.

Flow Reaction: The reactant solution and D₂O are pumped separately into the flow reactor,

meeting at the catalyst bed.[13]
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Microwave Heating: The mixture is heated using microwave irradiation under controlled

pressure (e.g., 2 MPa) to facilitate the H-D exchange reaction.[13] The flow rate is optimized

to ensure sufficient reaction time.

Cooling and Separation: After exiting the reactor, the reaction mixture is cooled to room

temperature. The organic layer (containing the deuterated product) is separated from the

aqueous D₂O layer using a liquid-liquid separator.[13]

Purification and Analysis: The organic layer is collected, and the solvent is removed. The

resulting crude deuterated chloroxylenol is then purified (e.g., via chromatography or

recrystallization) and its identity and purity are confirmed using analytical methods described

below.

Analytical Methods
A suite of analytical techniques is used to confirm the identity, purity, and quality of

chloroxylenol, as outlined by pharmacopeial standards like the USP.[14] These methods are

directly applicable to its deuterated analog.

1. Identification via Fourier Transform Infrared Spectroscopy (FTIR)

Principle: FTIR analysis confirms the identity of the compound by measuring the absorption

of infrared radiation, which corresponds to the vibrational frequencies of its functional

groups. The C-D bond vibrations will appear at a lower frequency than C-H bonds, providing

clear evidence of deuteration.

Methodology: A small amount of the sample is prepared (e.g., as a KBr pellet or a thin film)

and placed in the FTIR spectrometer. The resulting spectrum is compared against a

reference standard.

2. Assay and Impurity Determination via Gas Chromatography (GC)

Principle: GC with a Flame Ionization Detector (GC-FID) is used to determine the purity

(assay) of the compound and to quantify any organic impurities.[14] The sample is vaporized

and separated based on its boiling point and interaction with the stationary phase of the GC

column.
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Methodology: The sample is dissolved in a suitable solvent and injected into the GC-FID

system. The retention time and peak area are used to identify and quantify the main

component and any impurities against calibrated standards.

3. Water Content via Karl Fischer Titration

Principle: This method is a highly specific and precise technique for determining the water

content in a sample.[14]

Methodology: A known amount of the sample is dissolved in an anhydrous solvent and

titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the

amount of water is calculated.

Analytical Workflow for Deuterated Chloroxylenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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